molecular formula C22H22N4OS B2419603 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide CAS No. 1013806-27-3

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2419603
CAS No.: 1013806-27-3
M. Wt: 390.51
InChI Key: XMWKSNRWUHACFF-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzothiazole ring, a pyrazole ring, and an amide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods such as palladium-catalyzed Heck coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzothiazole and pyrazole rings are aromatic and planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzothiazole and pyrazole rings might undergo electrophilic substitution, while the amide group could participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, benzothiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Chemical Inhibition and Drug Metabolism Studies

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide, by virtue of its structural components, may have implications in studies related to Cytochrome P450 enzymes which are vital in drug metabolism. Such compounds can be utilized in understanding metabolism-based drug–drug interactions, especially when multiple drugs are coadministered. Selective inhibitors derived from benzothiazole derivatives are crucial in in vitro assessments for predicting possible drug interactions (Khojasteh et al., 2011).

Biological Activity and Pharmacological Research

Research on phenothiazine derivatives, to which this compound is structurally related, indicates a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, and immunosuppressive properties. The interactions of pharmacophoric substituents and the lipophilic nature of these compounds allow for penetration through biological membranes, indicating a potential for drug discovery and therapeutic applications (Pluta et al., 2011).

Antioxidant and Anti-inflammatory Research

The presence of benzothiazole in this compound suggests its potential in antioxidant and anti-inflammatory research. Studies on benzofused thiazole derivatives have shown significant activity in this area, indicating the potential of this compound in the development of new therapeutic agents for conditions requiring antioxidant and anti-inflammatory treatments (Raut et al., 2020).

Medicinal Chemistry and Drug Development

The benzothiazole structure in this compound is a common feature in many bioactive molecules and natural products, indicating its significance in medicinal chemistry. Derivatives containing benzothiazole have shown a variety of pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-cancer activities. This highlights the role of this compound in the development and synthesis of new drugs with potential therapeutic applications (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

The compound interacts with its target, COX-1, by inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 . This results in a decrease in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting this pathway, the compound can potentially alleviate symptoms associated with these processes.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the activity of COX-1, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This can potentially alleviate symptoms associated with inflammatory conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As a general rule, compounds containing benzothiazole should be handled with care due to potential health risks .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15(2)19-14-18(21(27)23-13-12-16-8-4-3-5-9-16)25-26(19)22-24-17-10-6-7-11-20(17)28-22/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWKSNRWUHACFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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